molecular formula C10H6BrNO2 B2729076 8-bromoquinoline-6-carboxylic Acid CAS No. 791632-21-8

8-bromoquinoline-6-carboxylic Acid

Cat. No.: B2729076
CAS No.: 791632-21-8
M. Wt: 252.067
InChI Key: RDUAIBVSZBTFKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromoquinoline-6-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C10H6BrNO2 It is a derivative of quinoline, featuring a bromine atom at the 8th position and a carboxylic acid group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-bromoquinoline-6-carboxylic acid typically involves the bromination of quinoline derivatives. One common method is the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate . Another approach involves the bromination of 8-methylquinoline-5-carboxylic acid using cuprous cyanide and dry pyridine .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the processes likely involve large-scale adaptations of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 8-Bromoquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, cuprous cyanide, and dry pyridine are commonly used reagents.

    Oxidation: Reagents like

Properties

IUPAC Name

8-bromoquinoline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-8-5-7(10(13)14)4-6-2-1-3-12-9(6)8/h1-5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUAIBVSZBTFKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Amino-3-bromo-benzoic acid (1 eq) and glycerol (2.4 eq) was added to sulfuric acid (6.4M, reaction conc. 0.6M) at 0° C. After 15 min, the bath was removed and 3-nitro-phenylsulfonic acid sodium salt (1.3 eq) was added portionwise. The reaction mixture was heated gradually until exothermic reaction started (between 110-140° C.), the internal temperature was maintained below 170° C. for 1 h. The reaction mixture was cooled to 50° C. and poured slowly into NH4OH-ice (2:1). The title product isolated by filtration, dissolved in warm 5% NH4OH/MeOH and diluted with CH2Cl2. This solution was filtered through silica gel eluting with (NH4OH, MeOH, CH2Cl2, 3:30:70). The residue was stirred in EtOH and the title product isolated by filtration.
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